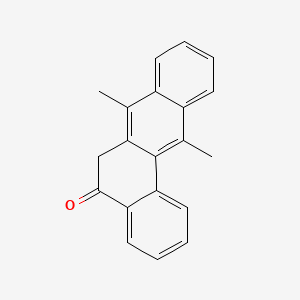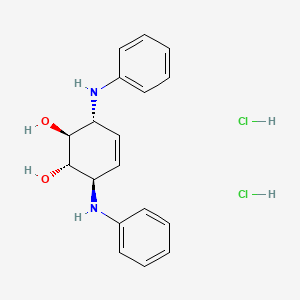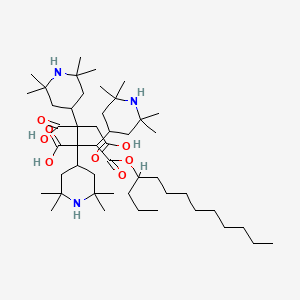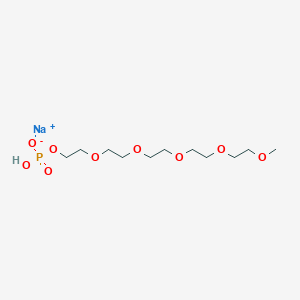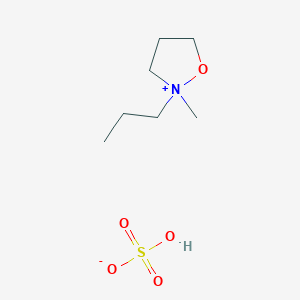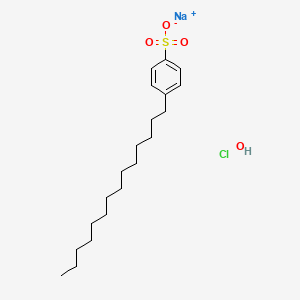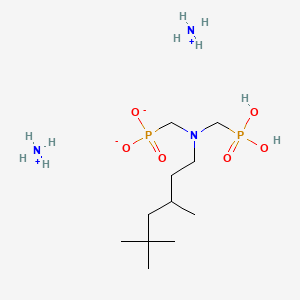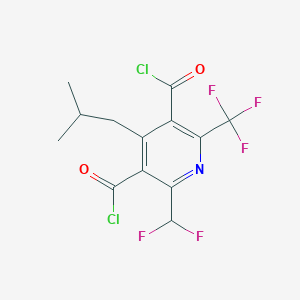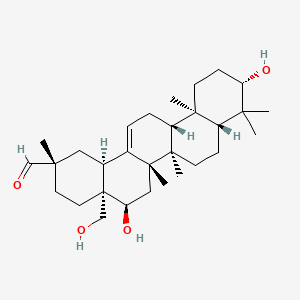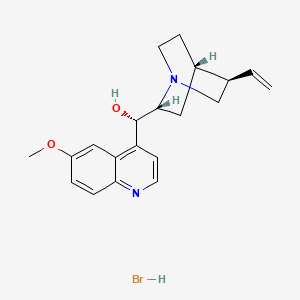
(9S)-6'-Methoxycinchonan-9-ol monohydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9S)-6’-Methoxycinchonan-9-ol monohydrobromide is a chemical compound derived from cinchona alkaloids. It is known for its unique structural properties and has been studied for various applications in chemistry, biology, and medicine. This compound is particularly interesting due to its chiral nature and the presence of a methoxy group, which can influence its reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-6’-Methoxycinchonan-9-ol monohydrobromide typically involves the modification of cinchona alkaloids. One common method includes the methylation of cinchonine or cinchonidine to introduce the methoxy group at the 6’ position. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate. The resulting methoxy derivative is then subjected to a reduction reaction to obtain the desired (9S)-6’-Methoxycinchonan-9-ol. Finally, the compound is converted to its monohydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of (9S)-6’-Methoxycinchonan-9-ol monohydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The steps include methylation, reduction, and salt formation, with careful control of reaction parameters to minimize impurities and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(9S)-6’-Methoxycinchonan-9-ol monohydrobromide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group at the 9-position can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives. Substitution reactions can result in the formation of ethers or esters.
Aplicaciones Científicas De Investigación
(9S)-6’-Methoxycinchonan-9-ol monohydrobromide has been extensively studied for its applications in various fields:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound has been investigated for its potential as an antimalarial agent, leveraging its structural similarity to quinine.
Medicine: Research has explored its use in the treatment of certain diseases, including its potential anti-inflammatory and analgesic properties.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.
Mecanismo De Acción
The mechanism of action of (9S)-6’-Methoxycinchonan-9-ol monohydrobromide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. For example, its antimalarial activity is thought to involve the inhibition of heme polymerase, an enzyme crucial for the survival of the malaria parasite. The compound’s chiral nature allows it to selectively bind to specific targets, enhancing its efficacy and reducing side effects.
Comparación Con Compuestos Similares
(9S)-6’-Methoxycinchonan-9-ol monohydrobromide can be compared with other cinchona alkaloid derivatives, such as quinine, quinidine, cinchonine, and cinchonidine. While these compounds share a common structural framework, the presence of the methoxy group in (9S)-6’-Methoxycinchonan-9-ol monohydrobromide imparts unique properties, such as increased lipophilicity and altered reactivity. This makes it particularly useful in applications where these properties are advantageous.
List of Similar Compounds
- Quinine
- Quinidine
- Cinchonine
- Cinchonidine
These compounds, like (9S)-6’-Methoxycinchonan-9-ol monohydrobromide, are derived from cinchona alkaloids and have been studied for their various pharmacological and chemical properties.
Propiedades
Número CAS |
6363-60-6 |
|---|---|
Fórmula molecular |
C20H25BrN2O2 |
Peso molecular |
405.3 g/mol |
Nombre IUPAC |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide |
InChI |
InChI=1S/C20H24N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19+,20-;/m0./s1 |
Clave InChI |
HDZGBIRSORQVNB-VJAUXQICSA-N |
SMILES isomérico |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Br |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



